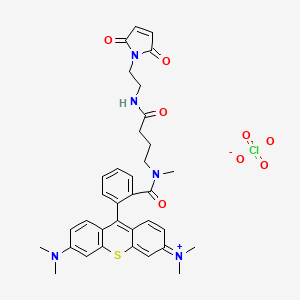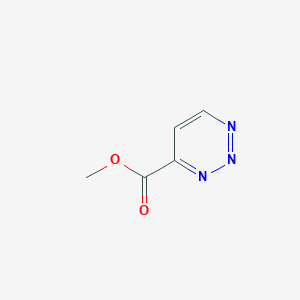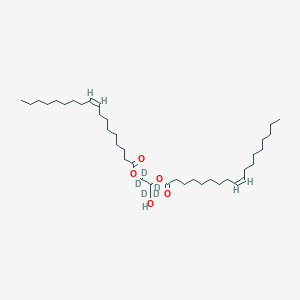
Atto Thio12 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atto Thio12 maleimide is a cationic dye closely related to the well-known rhodamines. It is primarily used for labeling DNA, RNA, and proteins. The dye is moderately hydrophilic and, after coupling to a substrate, carries a net electrical charge of +1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atto Thio12 maleimide is synthesized by reacting Atto Thio12 with maleimide. The reaction typically involves dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to prevent hydrolysis and ensure high coupling efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The dye is lyophilized or crystallized and stored at temperatures below -20°C to protect it from light and moisture .
Analyse Chemischer Reaktionen
Types of Reactions
Atto Thio12 maleimide primarily undergoes substitution reactions, particularly with sulfhydryl (thiol) groups. The maleimide group reacts with thiols to form a stable thio-ether bond .
Common Reagents and Conditions
The reaction with thiols is typically carried out in phosphate-buffered saline (PBS) at pH 7.4. This pH ensures that the thiol group is sufficiently deprotonated to react with the maleimide, while minimizing the reactivity of amino groups .
Major Products
The major product of the reaction between this compound and a thiol-containing compound is a thio-ether conjugate. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .
Wissenschaftliche Forschungsanwendungen
Atto Thio12 maleimide is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Chemistry: Used as a fluorescent label for studying molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific compounds.
Wirkmechanismus
Atto Thio12 maleimide exerts its effects through its ability to form stable thio-ether bonds with thiol groups. This reaction is highly specific and efficient, allowing the dye to be covalently attached to target molecules. The fluorescent properties of the dye enable the labeled molecules to be detected and quantified using various fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Atto Thio12 maleimide is similar to other thiol-reactive dyes, such as those based on rhodamine and fluorescein. it has several unique features:
High Yield of Triplet Formation: This characteristic makes it particularly useful for applications requiring high sensitivity and resolution.
Moderate Hydrophilicity: This property allows it to be used in aqueous environments without significant loss of fluorescence.
Similar Compounds
- Rhodamine-based dyes
- Fluorescein-based dyes
- Other maleimide-functionalized dyes
This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C35H38ClN5O8S |
|---|---|
Molekulargewicht |
724.2 g/mol |
IUPAC-Name |
[6-(dimethylamino)-9-[2-[[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-methylcarbamoyl]phenyl]thioxanthen-3-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5) |
InChI-Schlüssel |
WHKJMPAVTRGBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)
![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)




![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

![5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12052888.png)
